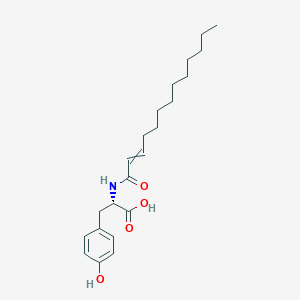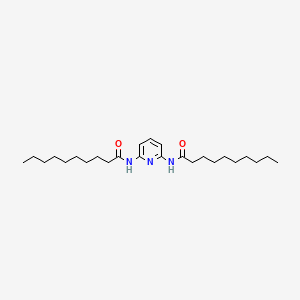
Decanamide, N,N'-2,6-pyridinediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanamide, N,N’-2,6-pyridinediylbis- is a compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with decanamide groups at the 2 and 6 positions
Preparation Methods
The synthesis of Decanamide, N,N’-2,6-pyridinediylbis- typically involves the reaction of 2,6-diaminopyridine with decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Decanamide, N,N’-2,6-pyridinediylbis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom.
Scientific Research Applications
Decanamide, N,N’-2,6-pyridinediylbis- has several scientific research applications:
Mechanism of Action
The mechanism of action of Decanamide, N,N’-2,6-pyridinediylbis- involves its interaction with specific molecular targets. In biological systems, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Decanamide, N,N’-2,6-pyridinediylbis- can be compared with other similar compounds such as:
N,N’-2,6-Pyridinediylbis(2-ethylhexanamide): This compound has similar structural features but different alkyl chain lengths, which can affect its physical and chemical properties.
N,N’-2,6-Pyridinediylbis(10-undecenamide):
N-(2-Pyridinyl)decanamide: This compound has a single decanamide group attached to the pyridine ring, making it less symmetrical and potentially altering its binding properties.
Decanamide, N,N’-2,6-pyridinediylbis- stands out due to its unique structure, which allows for versatile interactions and applications in various fields.
Properties
CAS No. |
547729-81-7 |
|---|---|
Molecular Formula |
C25H43N3O2 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[6-(decanoylamino)pyridin-2-yl]decanamide |
InChI |
InChI=1S/C25H43N3O2/c1-3-5-7-9-11-13-15-20-24(29)27-22-18-17-19-23(26-22)28-25(30)21-16-14-12-10-8-6-4-2/h17-19H,3-16,20-21H2,1-2H3,(H2,26,27,28,29,30) |
InChI Key |
BSKXVJQBARSXLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


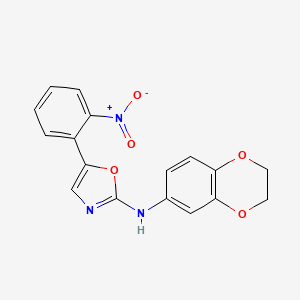
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
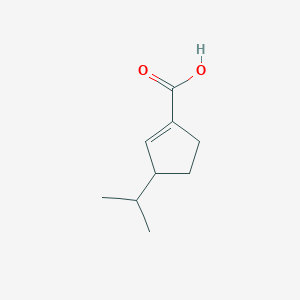
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
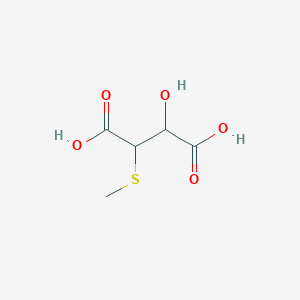
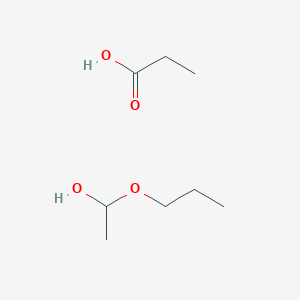
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
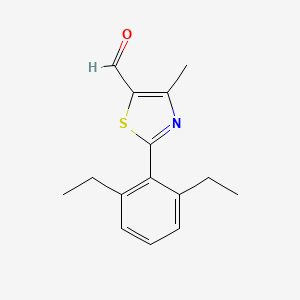
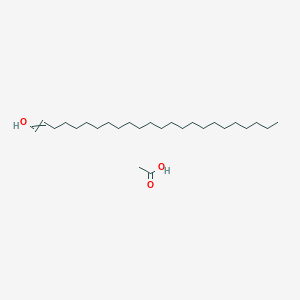
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
